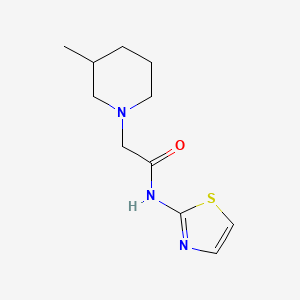
N-methyl-N-(pyrazin-2-ylmethyl)-2-(quinolin-4-yloxy)hex-5-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(pyrazin-2-ylmethyl)-2-(quinolin-4-yloxy)hex-5-en-1-amine, also known as PZQ, is a chemical compound that has gained significant attention in scientific research. PZQ is a synthetic drug that has shown promising results in treating parasitic infections, particularly schistosomiasis, a disease caused by parasitic worms.
Mécanisme D'action
N-methyl-N-(pyrazin-2-ylmethyl)-2-(quinolin-4-yloxy)hex-5-en-1-amine works by disrupting the nervous system of the parasitic worms, leading to their paralysis and death. This compound specifically targets the neuromuscular system of the parasites, causing an influx of calcium ions that leads to their paralysis. This mechanism of action is highly effective in treating schistosomiasis and other parasitic infections.
Biochemical and Physiological Effects:
This compound has been shown to have minimal side effects in humans, with the most common side effect being mild gastrointestinal distress. This compound is rapidly absorbed in the body and has a short half-life, making it an effective treatment for parasitic infections. This compound has also been shown to be safe for use in pregnant women and children.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-(pyrazin-2-ylmethyl)-2-(quinolin-4-yloxy)hex-5-en-1-amine has several advantages for use in lab experiments, including its high efficacy in treating parasitic infections, minimal side effects, and rapid absorption in the body. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry, making it difficult to produce on a large scale. In addition, this compound has limited effectiveness against certain types of parasitic infections, making it important to identify the appropriate treatment for each specific infection.
Orientations Futures
There are several future directions for the study of N-methyl-N-(pyrazin-2-ylmethyl)-2-(quinolin-4-yloxy)hex-5-en-1-amine, including the development of more efficient synthesis methods, the identification of new applications for this compound in treating parasitic infections, and the development of new drugs based on the mechanism of action of this compound. In addition, further research is needed to understand the long-term effects of this compound on the human body and its effectiveness in treating parasitic infections in different populations.
Méthodes De Synthèse
The synthesis of N-methyl-N-(pyrazin-2-ylmethyl)-2-(quinolin-4-yloxy)hex-5-en-1-amine involves several steps, including the reaction of 2-pyrazinecarboxaldehyde with 2-methylaminoethanol to form N-methyl-N-(pyrazin-2-ylmethyl)ethan-1-amine. This intermediate is then reacted with 2-(quinolin-4-yloxy)hex-5-en-1-amine to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-methyl-N-(pyrazin-2-ylmethyl)-2-(quinolin-4-yloxy)hex-5-en-1-amine has been extensively studied for its effectiveness in treating schistosomiasis, a parasitic disease that affects millions of people worldwide. This compound has been shown to be highly effective in reducing the number of parasites in infected individuals, leading to a significant improvement in their health. In addition to its use in treating schistosomiasis, this compound has also been studied for its potential use in treating other parasitic infections.
Propriétés
IUPAC Name |
N-methyl-N-(pyrazin-2-ylmethyl)-2-quinolin-4-yloxyhex-5-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-3-4-7-18(16-25(2)15-17-14-22-12-13-23-17)26-21-10-11-24-20-9-6-5-8-19(20)21/h3,5-6,8-14,18H,1,4,7,15-16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHYLICFKZYRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1)CC(CCC=C)OC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-chloro-4-fluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5435518.png)
![2-(1,3-benzothiazol-2-yl)-3-[5-(4-bromophenyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5435525.png)
![N-(2-fluorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5435533.png)
![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5435536.png)
![4-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5435553.png)
![N~2~-{[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5435573.png)

![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}cyclobutanecarboxamide](/img/structure/B5435584.png)
![1,1'-(1,4-phenylene)bis[3-(2-pyridinyl)-2-propen-1-one]](/img/structure/B5435607.png)
![isopropyl 7-methyl-5-[4-(methylthio)phenyl]-2-[(5-nitro-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5435614.png)
![N-[1-(4-biphenylyl)ethyl]-5-bromonicotinamide](/img/structure/B5435619.png)

![ethyl 1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5435636.png)